MC1220 was developed from a series of chemical compounds aimed at targeting HIV. It falls under the classification of non-nucleoside reverse transcriptase inhibitors, a category of antiretroviral drugs that interfere with the action of reverse transcriptase, thereby preventing viral replication. The synthesis and characterization of MC1220 are documented in various research studies, highlighting its potential utility in HIV treatment protocols .
The synthesis of MC1220 involves a multi-step chemical process. A notable synthetic route includes the condensation reaction of 4,6-dichloro-N,N-dimethylpyrimidin-2-amine with other reagents to yield the final product. This method has been characterized as facile and efficient, allowing for the production of MC1220 in a laboratory setting .
The synthetic pathway typically comprises:
This synthetic approach has been refined through structure-based design and molecular modeling studies, which help in understanding the structure-activity relationship of MC1220 and its analogs .
The molecular structure of MC1220 can be represented by its chemical formula, which includes elements such as carbon, hydrogen, chlorine, nitrogen, and oxygen. The precise arrangement of these atoms defines its functional properties as an NNRTI.
The structural analysis utilizes techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy to elucidate its molecular framework. These analyses provide insights into connectivity patterns among atoms, helping researchers confirm the compound's identity .
MC1220 undergoes various chemical reactions that are essential for its function as an NNRTI. The primary reaction mechanism involves binding to the reverse transcriptase enzyme, which inhibits its activity. This inhibition is critical in preventing HIV from replicating within host cells.
Research indicates that modifications to the MC1220 structure can lead to different reactivity profiles and biological activities. For instance, synthesizing analogs with slight variations can enhance efficacy or reduce toxicity .
The mechanism of action for MC1220 involves direct interaction with the reverse transcriptase enzyme. Upon binding to this enzyme, MC1220 induces conformational changes that disrupt the enzyme's function, effectively blocking the transcription of viral RNA into DNA. This action prevents HIV from integrating into the host genome and replicating.
Studies on non-human primate models have demonstrated that MC1220 can provide protective effects against HIV infection when administered correctly, showcasing its potential as a microbicide .
The physical properties of MC1220 include:
Chemical properties include stability under various pH conditions and reactivity with nucleophiles due to its halogenated structure.
Analytical techniques such as high-performance liquid chromatography (HPLC) are employed to assess purity and concentration during synthesis .
MC1220 has significant implications in HIV research and treatment strategies. Its primary applications include:
Ongoing research continues to explore new formulations and delivery methods to maximize the therapeutic potential of MC1220 in combating HIV .
NNRTIs constitute a cornerstone of antiretroviral therapy through their unique mechanism of allosteric inhibition of HIV-1 reverse transcriptase. Unlike nucleoside analogs that compete for incorporation into nascent viral DNA, NNRTIs bind to a distinct hydrophobic pocket (p66 subunit) near the enzyme's active site, inducing conformational changes that dramatically reduce its catalytic efficiency. This mechanism provides high specificity for HIV-1 RT over cellular polymerases, minimizing host toxicity. The chemical class exhibits exceptional antiviral potency, with in vitro IC₅₀ values typically in the low nanomolar range against wild-type virus. However, their low genetic barrier to resistance—where single point mutations (e.g., K103N, Y181C) can confer high-level cross-resistance—represents a significant therapeutic challenge, necessitating combination approaches in treatment contexts. For prevention applications, this vulnerability is mitigated by the absence of established infection during microbicide use [4] [6] [10].
Table 1: Key NNRTIs in HIV-1 Treatment and Prevention
Compound | Chemical Class | Therapeutic Use | Microbicide Development Stage |
---|---|---|---|
Dapivirine | Diarylpyrimidine | Not approved | Phase III (vaginal ring) |
MC1220 | Benzylpyrimidine | Not approved | Preclinical (gel/ring) |
Rilpivirine | Diarylpyrimidine | Approved (oral/injectable) | Not developed |
Efavirenz | Benzoxazinone | Approved (oral) | Discontinued |
Etravirine | Diarylpyrimidine | Approved (oral) | Not developed |
MC1220 (molecular formula: C₁₄H₁₂F₂N₄) belongs to the benzylpyrimidine analogue class of NNRTIs, characterized by a core structure featuring a fluorinated phenylacetonitrile moiety linked to a substituted pyrimidine ring. This configuration facilitates optimal interaction with the NNRTI-binding pocket through π-π stacking, hydrogen bonding, and hydrophobic contacts. Biochemical analyses demonstrate exceptional RT affinity, with MC1220 inhibiting HIV-1 reverse transcriptase at picomolar concentrations—significantly exceeding the potency of first-generation NNRTIs like nevirapine. Crucially, structural modifications explored in analogue studies (e.g., fluoro substitution at specific positions) have yielded derivatives with comparable activity while optimizing physicochemical properties for topical delivery, such as enhanced lipophilicity (logP ~3.2) and thermal stability [2] [5].
In preclinical efficacy testing, MC1220 incorporated into liposomal gel formulations demonstrated significant protection in the rhesus macaque RT-SHIV vaginal challenge model—the gold standard for evaluating anti-HIV-1 NNRTIs. Key findings revealed:
Notably, a separate study testing 0.1% and 0.5% gel concentrations confirmed the concentration threshold effect: Only the higher concentration (0.5%) provided substantial protection (3/5 animals uninfected) against single high-dose vaginal challenge, while 0.1% showed minimal efficacy (1/5 protected) [5] [7]. Intriguingly, some protected animals developed virus-specific T-cell responses without detectable viremia or seroconversion, suggesting abortive infection potentially blocked at mucosal stages [5] [7].
Table 2: Summary of MC1220 Gel Efficacy in Macaque Vaginal Challenge Studies
Study Protocol | MC1220 Concentration | Application Regimen | Animals Protected/Total | Viral Load Reduction in Infected |
---|---|---|---|---|
Stolte-Leeb et al. [5] | 0.1% | Single dose | 1/5 | Not significant |
Stolte-Leeb et al. [5] | 0.5% | Single dose | 3/5 | Significant (p<0.05) |
Antimisiaris et al. [1] | 0.5% | Single dose | 2/4 | Significant (p=0.05) |
Antimisiaris et al. [1] | 1.5% | Single dose | 2/5 | Significant (p=0.05) |
Antimisiaris et al. [1] | 0.5% | Daily × 4 days | 3/5 | Significant (p=0.05) |
Initial MC1220 formulations employed liposomal encapsulation within hydrogel vehicles to enhance vaginal retention and epithelial permeability. Liposomes—spherical phospholipid bilayers—entrapped the hydrophobic drug, protecting it from enzymatic degradation while facilitating transmucosal diffusion. This technology demonstrated improved pharmacokinetics over unencapsulated drug suspensions in ex vivo models, with liposomal gels maintaining tissue concentrations above the IC₉₀ for >24 hours post-application. However, the coitally-dependent nature of gels requiring precise timing before exposure posed significant adherence challenges, particularly for women lacking control over sexual encounters. Clinical trials of other microbicide gels (e.g., CAPRISA 004) revealed inconsistent use severely undermined efficacy, despite potent in vitro activity [1] [4] [6].
This limitation catalyzed the development of sustained-release vaginal rings, torus-shaped elastomeric devices providing continuous drug delivery over weeks to months. Silicone elastomer rings, fabricated via addition-cure chemistry (e.g., MED-4870, LSR9-9508-30), offer superior biocompatibility and tunable release kinetics. MC1220's physicochemical profile—moderate molecular weight (~276 Da), high lipophilicity, and low crystallinity—renders it ideal for incorporation into matrix-type rings where drug is homogeneously dispersed. Release follows Fickian diffusion: Drug near the surface elutes first, creating a depletion zone through which inner drug must diffuse, resulting in gradually declining release rates. While MC1220-specific ring data remains limited in public literature, analogous NNRTI rings (e.g., dapivirine) demonstrate sustained release >30 days, achieving vaginal fluid concentrations 1000-fold above IC₅₀ [3] [8].
The field is advancing toward multi-drug rings combining NNRTIs with entry inhibitors (e.g., maraviroc) or nucleoside analogs, mimicking successful HAART strategies. These leverage synergistic mechanisms to increase efficacy and combat resistance. For example, matrix rings co-formulating dapivirine (25mg) and maraviroc (100mg) in silicone elastomer demonstrated stable dual release over 29 days in vitro, with thermal analysis confirming drug stability post-manufacturing. Such platforms represent the logical progression for MC1220, potentially integrating it with complementary antiretroviral agents to maximize protection breadth [3] [8] [9].
Table 3: Evolution of Sustained-Release Vaginal Ring Technologies for Microbicides
Ring Design | Release Mechanism | Drug Examples | Release Duration | Advantages for MC1220 |
---|---|---|---|---|
Matrix (Homogeneous) | Drug dispersed throughout polymer; diffusion-controlled | Dapivirine, MC1220 (theoretical) | Weeks to months | Simple manufacturing; high payload |
Reservoir (Core) | Drug core surrounded by rate-controlling membrane | Dapivirine, Levonorgestrel | Months to years | Zero-order kinetics; longer duration |
Sandwich | Drug layer between inert core and outer membrane | Steroids (experimental) | Months | Protects unstable drugs |
Exposed Core | Drug cores exposed via windows in sheath | 5P12-RANTES (protein) | Weeks | Enables macromolecule delivery |
Multi-Compartment | Multiple discrete drug cores | Dapivirine + Maraviroc | Months | Combination therapy feasible |
CAS No.: 63697-61-0
CAS No.: 330593-15-2
CAS No.: 2964-06-9
CAS No.: 17013-37-5
CAS No.: